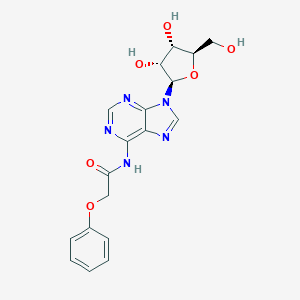
N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C18H19N5O6 and its molecular weight is 401.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a purine base linked to a tetrahydrofuran derivative and a phenoxyacetamide moiety. Its molecular formula is C17H19N5O5 with a molecular weight of approximately 371.347 g/mol. The structural representation is crucial for understanding its interaction with biological targets.
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Inhibition of Eukaryotic Translation Initiation Factor 4E (eIF4E) : This compound has been explored for its potential to inhibit eIF4E, a key player in cap-dependent translation initiation. Inhibition of eIF4E is associated with anti-cancer properties as it plays a role in the overexpression observed in many cancers .
- Interaction with Adenosine Kinase : The purine moiety suggests potential interactions with enzymes involved in nucleotide metabolism. Specifically, the compound may influence the activity of adenosine kinases, which are critical in purine salvage pathways .
- Antioxidant Properties : The presence of hydroxymethyl groups and other functional groups may confer antioxidant properties that protect cells from oxidative stress .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Cancer Therapeutics : A study investigated the effects of similar compounds on cancer cell lines. It was found that compounds targeting eIF4E led to reduced cell proliferation and increased apoptosis in breast cancer models. These results suggest that this compound could serve as a lead compound for further development into anti-cancer drugs .
- Neuroprotective Effects : Another study explored the neuroprotective potential of related compounds against neurodegenerative diseases. The results indicated that these compounds could reduce neuroinflammation and promote neuronal survival under stress conditions .
科学的研究の応用
The compound features a purine base linked to a phenoxyacetamide moiety through a tetrahydrofuran ring. Its stereochemical configuration contributes to its biological activity, making it an interesting subject for pharmacological studies.
Medicinal Chemistry
N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2-phenoxyacetamide has shown promise in the development of new therapeutic agents. Its structural similarity to nucleosides suggests potential roles as antiviral or anticancer agents.
Case Study: Antiviral Activity
Research indicates that compounds similar to this structure exhibit antiviral properties against various viruses, including hepatitis and HIV. A study demonstrated that modifications at the purine base can enhance efficacy against viral replication .
Biochemical Research
This compound is also used in biochemical assays to study enzyme interactions and metabolic pathways. The hydroxymethyl group on the tetrahydrofuran ring may influence enzyme binding affinity and specificity.
Case Study: Enzyme Inhibition
In vitro studies have shown that this compound can inhibit specific kinases involved in cell signaling pathways. For instance, it was tested for its ability to inhibit the activity of protein kinase B (AKT), which plays a crucial role in cancer cell proliferation .
Drug Delivery Systems
The unique structure of this compound allows for its incorporation into drug delivery systems. Its solubility properties can be optimized for better bioavailability.
Case Study: Nanoparticle Formulation
Recent studies have explored the encapsulation of this compound within nanoparticles to enhance its delivery to target tissues. The results indicated improved therapeutic effects compared to free drug formulations .
特性
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O6/c24-6-11-14(26)15(27)18(29-11)23-9-21-13-16(19-8-20-17(13)23)22-12(25)7-28-10-4-2-1-3-5-10/h1-5,8-9,11,14-15,18,24,26-27H,6-7H2,(H,19,20,22,25)/t11-,14-,15-,18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHMVFSWPWAGQW-XKLVTHTNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













